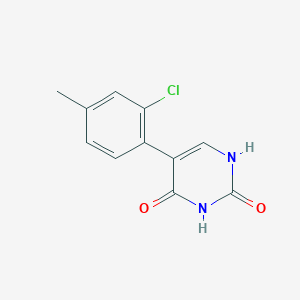
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (CHPD-95) is an organic compound used in scientific research. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 in the six-membered ring. CHPD-95 has a variety of applications in research, including its use as a reagent in organic synthesis, as a biochemical tool to study enzyme kinetics, and as a fluorescent probe.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of new compounds. It has also been used as a biochemical tool to study enzyme kinetics and as a fluorescent probe. It has been used to study the structure and function of proteins, as well as to detect and quantify proteins. 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the metabolism of drugs and to detect and quantify drugs in biological samples.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is also believed to bind to certain proteins, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, which can lead to increased concentrations of the drug in the body. It has also been shown to bind to certain proteins, which may alter their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its availability, low cost, and ease of use. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, it is important to note that 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a competitive inhibitor and can interfere with the metabolism of certain drugs. Additionally, it can bind to certain proteins, which may alter their structure and function.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. These include the use of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a tool to study the structure and function of proteins, to study the metabolism of drugs, and to detect and quantify drugs in biological samples. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as its mechanism of action. Finally, further research is needed to explore the potential of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-(2,4)-dihydroxypyrimidine, 95% involves the reaction of 2-chloro-5-hydroxyphenylacetic acid with 2,4-dihydroxy-5-methylpyrimidine. The reaction is carried out in aqueous solution at a pH of 8.5-9.5 and a temperature of 70-80°C for 16-24 hours. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is purified by column chromatography and crystallization.
Propiedades
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-2-1-5(14)3-6(8)7-4-12-10(16)13-9(7)15/h1-4,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDBZNEOHCVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














